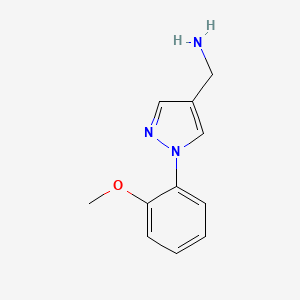

(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine

Descripción general

Descripción

(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine: is a chemical compound with the molecular formula C10H12N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound features a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a pyrazole ring via a methanamine group (-CH2NH2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. Finally, the resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

The methoxyphenyl group stabilizes intermediates via resonance, enhancing reaction efficiency.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or imines:

Imine derivatives exhibit enhanced biological activity compared to the parent compound .

Oxidation

The pyrazole ring resists oxidation, but the amine group can be oxidized:

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Forms N-oxide derivatives (60–65% yield) .

-

KMnO<sub>4</sub> (acidic) : Degrades the amine to a nitro group (limited utility).

Reduction

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions, directed by the methoxyphenyl group:

| Reaction | Reagents | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 | 5-Nitro-pyrazole derivative | 55 |

| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub>, CHCl<sub>3</sub> | C-3 | 3-Bromo-pyrazole derivative | 60 |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

| Reaction | Catalysts/Base | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl-pyrazole hybrids | 70–80 |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-Aryl derivatives | 65–75 |

Complexation with Metals

The amine and pyrazole N-atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl<sub>2</sub> | EtOH, reflux | Square-planar Cu(II) complex | Antimicrobial agents |

| Zn(OAc)<sub>2</sub> | MeOH, RT | Tetrahedral Zn(II) complex | Fluorescent probes |

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through several methods:

-

Condensation Reaction :

- Step 1 : 2-methoxybenzaldehyde reacts with hydrazine hydrate to form 2-methoxyphenylhydrazine.

- Step 2 : This intermediate undergoes reaction with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

- Step 3 : The resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.

-

Industrial Production :

- Large-scale production typically employs optimized batch or continuous flow processes that ensure high yields and purity through controlled reaction conditions.

Key Properties

- Molecular Weight : 203.24 g/mol

- Chemical Structure : Contains a methoxy-substituted phenyl ring and a pyrazole ring.

Chemistry

This compound serves as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new chemical entities.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies are underway to evaluate its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, offering therapeutic benefits.

- Anticancer Activity : Investigations focus on its interactions with cancer cell lines to assess cytotoxic effects.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate . Its derivatives are evaluated for:

- Pharmacological Profiles : Assessing efficacy and safety in preclinical models.

- Therapeutic Applications : Targeting specific diseases based on its biological activity.

Industry

The compound finds applications in the production of:

- Specialty Chemicals

- Agrochemicals

- Pharmaceuticals

Its versatility makes it valuable in various industrial processes, contributing to advancements in chemical manufacturing.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements that impart distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications.

Mecanismo De Acción

The mechanism of action of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The methoxy group and pyrazole ring contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

2-Methoxybenzylamine: A derivative of benzylamine with a methoxy group, used in the synthesis of various organic compounds.

4-Methoxyphenylhydrazine: A hydrazine derivative with a methoxy group, used in the preparation of pyrazole and other heterocyclic compounds.

1-(2-Methoxyphenyl)ethanamine: An amine derivative with a methoxy group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine is unique due to its combination of a methoxy-substituted phenyl ring and a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

The compound (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring and a pyrazole moiety, which contributes to its biological activity. The presence of the methoxy group enhances the lipophilicity and potential binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It can modulate enzyme activities and receptor functions, particularly those involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are critical indicators of its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through several assays. It has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures. The compound's ability to inhibit COX enzymes further supports its role in mitigating inflammatory responses.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Various studies have reported its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.46 | Significant inhibition |

| HepG2 (Liver) | 0.39 | Significant inhibition |

| A549 (Lung) | 0.50 | Moderate inhibition |

These results indicate that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 0.39 µM, suggesting a strong anticancer effect .

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound led to a marked decrease in paw edema in rats, indicating its potential application in treating inflammatory conditions .

Propiedades

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLPIIREAODDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251722 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177307-49-1 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177307-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.